N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea
Overview
Description
N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea, also known as DCPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is not fully understood, but it is thought to act by binding to specific sites on ion channels and altering their activity. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has been shown to selectively activate or inhibit different TRP channels, depending on the specific chemical structure of the channel and the location of the binding site.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has a wide range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of calcium signaling, and the modulation of neurotransmitter release. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is its selectivity for different ion channels, which allows researchers to study the function and regulation of specific channels in detail. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
Future Directions
There are many potential future directions for research on N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea, including the development of more selective and potent analogs, the study of its effects on other ion channels and physiological systems, and the development of therapeutic agents based on its biochemical and physiological effects. Additionally, N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea may have applications in the development of new pain and inflammation treatments, as well as in the study of other diseases and conditions related to ion channel dysfunction.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has been used in a variety of scientific research applications, including the study of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are involved in a wide range of physiological processes, including pain sensation, temperature regulation, and taste perception. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has been shown to selectively activate or inhibit different TRP channels, making it a valuable tool for studying their function and regulation.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-phenylbutyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2S/c18-14-10-6-11-15(16(14)19)21-17(22)20-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAHMYZEAQJQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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